molecular formula C17H22ClN3OS B2373581 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride CAS No. 1215587-98-6

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

Cat. No. B2373581
CAS RN: 1215587-98-6
M. Wt: 351.89
InChI Key: YSAJSNYXYQKJOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In one study, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in databases like ChemSpider . For instance, the molecular formula of (4-methylthiazol-2-yl)methanamine is CHNS, with an average mass of 128.195 Da and a mono-isotopic mass of 128.040817 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, compound 5a was found to inhibit the catalytical activity of PARP1 at various concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases like ChemSpider . For instance, (4-methylthiazol-2-yl)methanamine has a density of 1.2±0.1 g/cm3, a boiling point of 207.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Safety And Hazards

The safety and hazards of similar compounds can be found in databases like PubChem . It’s important to refer to these databases for the most accurate and up-to-date information.

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications in various fields. Additionally, more studies could be conducted to improve its aqueous solubility and oral absorption .

properties

IUPAC Name

(3-methylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS.ClH/c1-13-4-3-5-15(10-13)17(21)20-8-6-19(7-9-20)11-16-18-14(2)12-22-16;/h3-5,10,12H,6-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAJSNYXYQKJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

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